molecular formula C21H32O3 B12802926 17 beta-Acetoxy-5 alpha-androstan-3-one CAS No. 1164-92-7

17 beta-Acetoxy-5 alpha-androstan-3-one

Cat. No.: B12802926
CAS No.: 1164-92-7
M. Wt: 332.5 g/mol
InChI Key: ILCTUFVQFCIIDS-KRUBMYLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17 beta-Acetoxy-5 alpha-androstan-3-one: is a steroid hormone with the molecular formula C21H32O3 Androstanolone acetate or Dihydrotestosterone acetate . This compound is a derivative of dihydrotestosterone (DHT), a potent androgen hormone that plays a crucial role in the development and maintenance of male characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17 beta-Acetoxy-5 alpha-androstan-3-one typically involves the acetylation of dihydrotestosterone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to promote the acetylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in specialized reactors designed to handle the specific requirements of steroid synthesis .

Chemical Reactions Analysis

Types of Reactions: 17 beta-Acetoxy-5 alpha-androstan-3-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 17 beta-Acetoxy-5 alpha-androstan-3-one is used as a reference compound for studying steroidal reactions and mechanisms. It serves as a model compound for understanding the behavior of androgens under various chemical conditions .

Biology: In biological research, this compound is used to study the effects of androgens on cellular processes. It helps in understanding the role of androgens in cell growth, differentiation, and metabolism .

Medicine: In medicine, this compound is used in hormone replacement therapy and the treatment of androgen deficiency. It is also studied for its potential use in treating conditions such as muscle wasting and osteoporosis .

Industry: In the pharmaceutical industry, this compound is used in the development of androgenic drugs. It serves as a precursor for the synthesis of various steroidal medications .

Mechanism of Action

The mechanism of action of 17 beta-Acetoxy-5 alpha-androstan-3-one involves its conversion to dihydrotestosterone (DHT) in the body. DHT binds to androgen receptors in target tissues, leading to the activation of androgen-responsive genes. This activation results in the development and maintenance of male characteristics, such as muscle growth, hair growth, and the deepening of the voice .

Comparison with Similar Compounds

Uniqueness: 17 beta-Acetoxy-5 alpha-androstan-3-one is unique due to its potent androgenic activity and its role as a precursor for the synthesis of various androgenic drugs. Its acetoxy group also provides a site for further chemical modifications, making it a versatile compound for research and industrial applications .

Properties

CAS No.

1164-92-7

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17+,18+,19+,20+,21+/m1/s1

InChI Key

ILCTUFVQFCIIDS-KRUBMYLRSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Origin of Product

United States

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